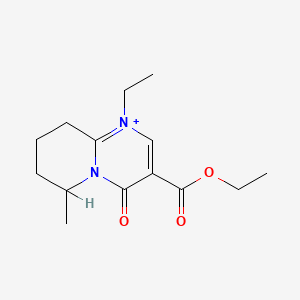
6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium is a complex organic compound with the molecular formula C14H21N2O3. This compound is part of the pyrido[1,2-a]pyrimidinium family, which is known for its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 2-aminopyridine under acidic conditions, followed by cyclization and subsequent alkylation with ethyl iodide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyrido[1,2-a]pyrimidinium compounds .
Scientific Research Applications
6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-3-(methoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium
- 6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-methyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium
- 6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-hydroxy-4H-pyrido(1,2-a)pyrimidinium
Uniqueness
The unique structural features of 6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium, such as the ethoxycarbonyl and ethyl groups, contribute to its distinct chemical and biological properties.
Properties
CAS No. |
35712-88-0 |
|---|---|
Molecular Formula |
C14H21N2O3+ |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
ethyl 1-ethyl-6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxylate |
InChI |
InChI=1S/C14H21N2O3/c1-4-15-9-11(14(18)19-5-2)13(17)16-10(3)7-6-8-12(15)16/h9-10H,4-8H2,1-3H3/q+1 |
InChI Key |
XERKRRZOBJYDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C2CCCC(N2C(=O)C(=C1)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















